1,4-Dibenzylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dibenzylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-3-7-17(8-4-1)15-18-11-13-20(14-12-18)16-19-9-5-2-6-10-19/h1-10,18H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWWVZJEOYCMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Piperidine Scaffold in Drug Discovery
The piperidine (B6355638) motif is one of the most prevalent heterocyclic structures found in FDA-approved drugs. mdpi.comnih.govencyclopedia.pub Its ubiquity is not coincidental but is rooted in its favorable physicochemical and pharmacological properties. The piperidine ring, typically existing in a stable chair conformation, provides a three-dimensional framework that can be strategically functionalized to interact with biological targets with high specificity.
The inclusion of a piperidine scaffold in a drug molecule can profoundly influence its properties in several beneficial ways:
Enhancement of Biological Activity and Selectivity: The defined stereochemistry of substituted piperidines allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for specific receptors or enzymes. encyclopedia.pub
Improvement of Pharmacokinetic Properties: The metabolic stability and absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate can often be optimized by incorporating a piperidine moiety.
The versatility of the piperidine scaffold is evident in its presence in a wide array of therapeutic agents, including antipsychotics, analgesics, antihistamines, and anticancer drugs. encyclopedia.pub
Overview of 1,4 Dibenzylpiperidine As a Core Structure for Bioactive Compounds
1,4-Dibenzylpiperidine is a specific derivative of piperidine (B6355638) characterized by the presence of a benzyl (B1604629) group on the nitrogen atom (position 1) and another benzyl group at position 4 of the piperidine ring. ontosight.ai This particular substitution pattern has garnered attention as a promising scaffold for the design of a variety of biologically active agents. The two benzyl groups offer opportunities for diverse chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
Research has indicated that the this compound core can serve as a template for compounds with potential applications in neuropharmacology. ontosight.ai For instance, derivatives of this compound have been investigated for their affinity for sigma (σ) receptors, which are implicated in a range of central nervous system (CNS) disorders.
A notable example of the therapeutic potential of a related scaffold is found in the development of inhibitors for the vesicular monoamine transporter-2 (VMAT2). A series of 1,4-diphenalkylpiperidine analogs were synthesized and evaluated for their ability to inhibit VMAT2, a target relevant to conditions like Huntington's disease and tardive dyskinesia. nih.gov While this study focused on phenalkyl groups, it highlights the potential of the 1,4-disubstituted piperidine framework in designing CNS-active compounds. nih.gov
Scope and Objectives of Academic Research on 1,4 Dibenzylpiperidine Derivatives
Established Synthetic Routes for Piperidine Ring Systems
The construction of the piperidine ring, a six-membered nitrogen-containing heterocycle, can be achieved through various well-established synthetic strategies. These methods provide the foundational chemical transformations necessary for the subsequent synthesis of more complex derivatives like this compound.
Reductive Amination Approaches to N-Substituted Piperidines
Reductive amination is a cornerstone of amine synthesis and is frequently employed for the N-substitution of piperidines. nih.govnih.gov This method typically involves the reaction of a piperidine derivative with an aldehyde or ketone in the presence of a reducing agent. tandfonline.com A common approach begins with a protected piperidin-4-one, such as N-Boc-piperidin-4-one, which undergoes reductive amination with an appropriate amine. nih.gov The choice of reducing agent is critical, with sodium triacetoxyborohydride (B8407120) and borane-pyridine complex being effective options. nih.govtandfonline.com The borane-pyridine complex is noted as a superior and less toxic alternative to sodium cyanoborohydride, eliminating the formation of nitrile impurities. tandfonline.com
A variety of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, can be successfully reacted with different substituted piperidines using this method. tandfonline.com For instance, the synthesis of N-benzylpiperidines has been achieved through the Borch procedure using an aldehyde and sodium cyanoborohydride, although this can lead to nitrile impurities. tandfonline.com The versatility of reductive amination extends to the synthesis of complex structures, including polyhydroxypiperidines, where a double reductive amination of dicarbonyl compounds serves as a direct route to the piperidine skeleton. chim.it
Cyclization Reactions in Piperidine Ring Formation
Cyclization reactions represent another fundamental approach to constructing the piperidine ring. nih.gov These reactions can be broadly categorized into intramolecular and intermolecular processes. Intramolecular cyclization often involves the formation of a bond between a nitrogen atom and a carbon atom within the same molecule to close the ring. nih.gov Various methods, including metal-catalyzed cyclization and radical-mediated amine cyclization, have been developed to facilitate this transformation. nih.gov For example, an electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor has been shown to produce piperidine derivatives in good yields. nih.govbeilstein-journals.org This method offers a greener alternative to conventional techniques that may use toxic reagents and require high temperatures. nih.gov
Another strategy involves the use of aziridinium (B1262131) ylides, which can undergo intramolecular cyclization to form piperidine rings. longdom.org The reactivity of these three-membered ring intermediates allows for the controlled construction of complex cyclic structures. longdom.org Additionally, the Diels-Alder reaction followed by reduction is a classical method for accessing the piperidine framework. nih.gov
Targeted Synthesis of this compound and Related Analogues
The specific synthesis of this compound and its derivatives often requires more tailored strategies that build upon the foundational methods for piperidine ring formation. These targeted approaches allow for precise control over the substitution pattern of the piperidine core.
Multi-component Reactions in Derivative Synthesis
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to generate complex products. nih.gov This convergence and procedural simplicity make them powerful tools in combinatorial chemistry and drug discovery. nih.gov
The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the condensation of a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce α-aminoacyl amide derivatives. researchgate.netorganic-chemistry.org This reaction has been successfully utilized in the synthesis of diverse libraries of 1,4-disubstituted piperidine derivatives. researchgate.net The Ugi reaction's ability to accommodate a wide range of substrates allows for the rapid generation of structural diversity around the piperidine core. nih.govresearchgate.net For example, a two-step sequence involving a U-4CR has been developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives. researchgate.net
Functional Group Interconversions (FGI) and Strategic Disconnections
Retrosynthetic analysis, a method for planning organic syntheses, relies heavily on the concepts of functional group interconversions (FGI) and strategic disconnections. ic.ac.ukox.ac.uk FGI refers to the transformation of one functional group into another, a crucial tactic for manipulating a molecule's reactivity. e-bookshelf.de Strategic disconnections involve breaking bonds in the target molecule to identify simpler, readily available starting materials. ic.ac.uk
In the context of this compound, a logical disconnection would be at the C-N bonds of the piperidine ring and the C-C bond of one of the benzyl (B1604629) groups. A common precursor for the 4-benzyl group is 1-benzyl-4-piperidone. chemicalbook.com This ketone can be synthesized through methods like the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.com The synthesis of 1,4-disubstituted and 1,4,4-trisubstituted piperidines has been achieved through short reaction sequences starting from 4-cyanopiperidine. afasci.comresearchgate.net The ability to functionalize the 4-position of the piperidine ring through methods like the Wittig olefination to introduce a methylene (B1212753) group, followed by further transformations, provides access to a variety of 2,4-disubstituted piperidines. acs.org
The synthesis of 1,4-disubstituted piperidine derivatives has been reported starting from 4-aminopiperidine (B84694) derivatives. nih.gov This often involves a multi-step process that can include reductive amination and acylation reactions. nih.gov For example, the reductive amination of N-Boc-piperidin-4-one with anilines, followed by acylation and deprotection steps, can yield a library of 1,4-disubstituted piperidines. nih.gov
Stereoselective Synthesis of this compound Derivatives
Achieving stereocontrol in the synthesis of substituted piperidines is crucial, as the stereochemistry often dictates the biological activity of the molecule. google.com For a target like this compound, which has a plane of symmetry, the introduction of additional substituents at other positions on the piperidine ring would necessitate stereoselective methods to control the relative and absolute configuration of the newly formed stereocenters. Several powerful strategies are employed for the asymmetric synthesis of chiral piperidine derivatives, which are directly applicable to the synthesis of chiral analogs of this compound. researchgate.netcdnsciencepub.comrsc.org
One prominent approach involves the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. For instance, enantiopure α-phenylethylamine has been used as a chiral auxiliary in the asymmetric Michael addition of the amine to α,β-unsaturated esters to create chiral piperidines. ucl.ac.uk Similarly, carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been successfully used in domino Mannich-Michael reactions to produce N-glycosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can then be further elaborated to yield variously substituted piperidines. The use of enantiopure aryl-sulfinamides as chiral auxiliaries in the asymmetric synthesis of N-heterocycles is another well-established methodology. researchgate.net
Catalytic enantioselective methods represent a more atom-economical and elegant approach to stereoselective synthesis. These methods utilize a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate. For the synthesis of substituted piperidines, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridines have been shown to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cn Another example is the palladium-catalyzed enantioselective borylative migration of an alkenyl nonaflate derived from N-Boc-4-piperidone, which provides access to optically enriched piperidinyl allylic boronates. rsc.org These versatile intermediates can then participate in further stereoselective transformations.
The following table summarizes selected stereoselective methods applicable to the synthesis of chiral piperidine derivatives.
| Method | Key Reagents/Catalysts | Intermediate/Product Type | Stereocontrol | Reference |
| Chiral Auxiliary (Carbohydrate) | D-arabinopyranosylamine, Danishefsky's diene | N-arabinosyl dehydropiperidinones | High diastereoselectivity | cdnsciencepub.com |
| Chiral Auxiliary (Amino Alcohol) | (+)-(S,S)-pseudoephedrine | β-aminocarbonyl compounds | High diastereo- and enantioselectivity | rsc.org |
| Catalytic Enantioselective Borylation | Pd-catalyst, chiral ligand | Chiral piperidinyl allylic boronate | Up to 92% ee | rsc.org |
| Catalytic Enantioselective Heck Reaction | Rh-catalyst, chiral ligand, Arylboronic acid | 3-substituted tetrahydropyridines | High enantioselectivity | snnu.edu.cn |
| Chiral Auxiliary (Sulfinamide) | Enantiopure aryl-sulfinamides | Structurally diverse piperidines | Good to excellent selectivity | researchgate.net |
Neuropharmacological Profiles
The this compound scaffold is a key structural motif in a variety of compounds that exhibit significant activity within the central nervous system. Research into derivatives of this compound has revealed a broad range of neuropharmacological effects, from interactions with neurotransmitter receptors to the modulation of key enzymes involved in neural signaling. These activities underscore the potential of this chemical class in the development of new therapeutic agents for neurological and psychiatric disorders.
Derivatives of this compound have been investigated for their affinity for various neurotransmitter receptors. Compounds within the broader piperidine class are recognized for their neuroactive properties, and this compound itself is suggested to have an affinity for certain neurotransmitter receptors, indicating its potential in the field of neuropharmacology. ontosight.ai It has been found that compounds with a 1,4-disubstituted piperidine core can be designed to possess affinity for both opioid and Neuropeptide FF (NPFF) receptors. mdpi.com Furthermore, certain benzothiazole (B30560) amide derivatives incorporating a 4-benzyl-piperidine structure have been identified as adenosine (B11128) receptor ligands, showing good affinity for the A₂A-receptor subtype. google.com
4-Benzylpiperidine, a related compound, functions as a monoamine releasing agent. It shows a preference for releasing dopamine (B1211576) and norepinephrine (B1679862) over serotonin. wikipedia.org Specifically, it is most effective at releasing norepinephrine. wikipedia.org This action is distinct from merely inhibiting reuptake, as it actively promotes the release of these neurotransmitters from the neuron. wikipedia.orgwikipedia.org The monoaminergic activity enhancer (MAE) class of drugs, which includes derivatives of phenylethylamine, works by augmenting the action potential-driven release of monoamine neurotransmitters. wikipedia.org
Monoamine oxidases (MAO) are crucial enzymes that metabolize monoamine neurotransmitters like dopamine and serotonin. nih.govunair.ac.id Inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases and depression. nih.govunair.ac.idmdpi.com 4-Benzylpiperidine has been identified as a weak inhibitor of both MAO-A and MAO-B. wikipedia.org
In a study of pyridazinobenzylpiperidine derivatives, most compounds displayed a greater inhibitory effect on MAO-B than on MAO-A. mdpi.comresearchgate.net For instance, compound S5 was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM, while compound S15 was the most potent MAO-A inhibitor with an IC₅₀ of 3.691 μM. mdpi.comresearchgate.net The selectivity of these compounds is influenced by the substitution patterns on the piperidine and phenyl rings. nih.govnih.gov For example, substitution at the 3rd position of the piperidine ring tends to be preferred by MAO-B, whereas substitution at the 4th position is favored by MAO-A. nih.gov
| Compound | Target | IC₅₀ (μM) | Selectivity |
| 4-Benzylpiperidine | MAO-A | 130 | Weak |
| 4-Benzylpiperidine | MAO-B | 750 | Weak |
| Pyridazinobenzylpiperidine S5 | MAO-A | 3.857 | MAO-B Selective (SI = 19.04) |
| Pyridazinobenzylpiperidine S5 | MAO-B | 0.203 | MAO-B Selective (SI = 19.04) |
| Pyridazinobenzylpiperidine S15 | MAO-A | 3.691 | Weak MAO-A inhibition |
| Pyridazinobenzylpiperidine S16 | MAO-B | 0.979 | MAO-B Selective |
IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index (IC₅₀ for MAO-A / IC₅₀ for MAO-B). Data sourced from multiple studies. wikipedia.orgmdpi.comresearchgate.net
A primary strategy in managing Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.govexplorationpub.comscielo.brresearchgate.net This approach aims to increase acetylcholine levels in the brain, thereby improving cognitive function. nih.govscielo.br Several AChE inhibitors are approved for clinical use, including donepezil, rivastigmine, and galantamine. nih.govexplorationpub.com
Research has explored piperidine and piperazine (B1678402) derivatives as potential AChE inhibitors. nih.govnih.gov In one study, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated. nih.gov Among these, a compound featuring a chlorine atom at the ortho position of the phenyl ring (compound 4a) demonstrated the highest potency with an IC₅₀ value of 0.91 μM. nih.gov This highlights the potential for developing potent AChE inhibitors based on the benzylpiperidine and related scaffolds. nih.govnih.gov
The dopamine D4 receptor (D4R) has emerged as a significant target for treating various central nervous system disorders. mdpi.comnih.gov Antagonists of the D4R are being investigated for conditions like glioblastoma. mdpi.comnih.gov
A series of piperidine-based ligands, developed as analogs of known potent and selective D4R compounds, have been synthesized and studied. mdpi.comresearchgate.net The 4-benzyl derivative, in particular, showed a promising D4R affinity and selectivity profile, acting as an antagonist in functional assays. mdpi.com Further modifications to this scaffold, such as creating 3- or 4-benzyloxypiperidine derivatives, have led to the discovery of new D4R antagonists with high selectivity over other dopamine receptor subtypes. nih.gov For example, radioligand binding assays have been crucial in identifying compounds with high affinity for the D4 receptor, such as the azaindole derivative L-750,667, which shows over 2000-fold selectivity for D4 over D2 and D3 receptors. merckmillipore.com
| Compound Class | Receptor Target | Activity | Key Findings |
| 4-Benzylpiperidine Analogues | Dopamine D4 | Antagonist | High affinity and selectivity. mdpi.comresearchgate.net |
| 3- or 4-Benzyloxypiperidine Derivatives | Dopamine D4 | Antagonist | Selective compounds with improved stability. nih.gov |
| Azaindole Derivatives (e.g., L-750,667) | Dopamine D4 | Antagonist | High affinity (Ki = 0.51 nM) and >2000-fold selectivity. merckmillipore.com |
Ki: Inhibition constant. Data sourced from multiple studies. mdpi.comnih.govresearchgate.netmerckmillipore.com
The neuropeptide FF (NPFF) system, which includes the NPFF1 and NPFF2 receptors, plays a role in modulating pain and opioid effects. nih.govnih.gov Ligands for these receptors are of interest for developing new analgesics with potentially fewer side effects. mdpi.comnih.gov
Derivatives based on a guanidino-piperidine scaffold have been identified as ligands for both NPFF1 and NPFF2 receptors. mdpi.com For example, a piperidine analogue known as NPFF1-R antagonist 1 is a potent antagonist that shows a 15-fold selectivity for the NPFF1 receptor, with Ki values of 211 nM for NPFF1-R and 3270 nM for NPFF2-R. medchemexpress.com The design of dual-target ligands that interact with both opioid and NPFF receptors is an active area of research, with the 1,4-disubstituted piperidine core being a key structural element for maintaining affinity at NPFF receptors. mdpi.com
Sigma Receptor Ligand Activity (Sigma-1 and Sigma-2)
Derivatives of this compound have been a focus of research due to their interactions with sigma receptors, which are implicated in a variety of cellular functions and are considered targets for therapeutic intervention in several diseases. frontiersin.orgunict.it These receptors are divided into two main subtypes, sigma-1 (σ1) and sigma-2 (σ2). frontiersin.org
Research into benzylpiperazine derivatives has shown that specific structural modifications can lead to high affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov For instance, the introduction of a para-substituent on the secondary hydrophobic domain has been found to improve both affinity and selectivity for σ1R. nih.gov One such derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated a particularly high affinity for the σ1 receptor (Ki σ1 = 1.6 nM) and significant selectivity over the σ2 receptor (Ki σ2/K iσ1 = 886). nih.gov
Conversely, modifications to the core structure can shift the preference towards the σ2 receptor. Through a convergent synthesis approach, researchers have successfully converted a highly selective sigma-1 ligand into compounds with a preference for sigma-2 receptors. ucl.ac.be This work has yielded a subnanomolar sigma-2 ligand with an 11-fold preference over sigma-1 receptors. ucl.ac.be The affinity of these derivatives for sigma receptors is often evaluated using radioligand binding assays. nih.govucl.ac.be For example, [3H]-pentazocine is used for σ1 receptors and [3H]-DTG for σ2 receptors, with haloperidol (B65202) serving to determine non-specific binding. nih.govucl.ac.be
The strategic design of these ligands is crucial, as σ1 receptor antagonists are being investigated for their potential in mitigating the toxic effects of substances like cocaine. ucl.ac.be While the role of the σ1 receptor in cocaine's effects is more established, the involvement of the σ2 receptor is still under investigation, highlighting the need for selective ligands. ucl.ac.be
Table 1: Sigma Receptor (σR) Binding Affinities for Benzylpiperazine Derivatives
| Compound | Linker | HYD1 | Ki σ1 (nM) | Ki σ2/Ki σ1 |
| 13 | -CH2- | Cyclohexyl | 145 ± 25 | 43 |
| 14 | -CH=CH- | Cyclohexyl | 10 ± 1.5 | 321 |
| 15 | -(CH2)2- | Cyclohexyl | 1.6 ± 0.3 | 886 |
| 16 | -(CH2)3- | Cyclohexyl | 11 ± 2.1 | 215 |
| 20 | -CH2- | Phenyl | 101 ± 18 | 65 |
| 21 | -(CH2)2- | Phenyl | 25 ± 4.5 | 189 |
| 22 | -(CH2)3- | Phenyl | 33 ± 5.8 | 111 |
| 24 | - | Phenyl | 5.2 ± 0.9 | 423 |
Data sourced from a study on benzylpiperazine derivatives. Ki values represent the mean ± SD of three independent experiments. nih.gov
Anticancer Potential
The investigation into this compound derivatives has extended into their potential as anticancer agents, with research focusing on several key mechanisms of action.
Human carbonic anhydrases (hCAs) are a family of metalloenzymes that play a crucial role in regulating pH. nih.gov Certain isoforms, particularly hCA IX and hCA XII, are overexpressed in many types of tumors and contribute to the acidic tumor microenvironment, which promotes cancer cell proliferation, invasion, and metastasis. nih.gov This makes them a promising target for anticancer therapies. nih.govmdpi.com
Studies have explored various sulfonamide derivatives for their ability to inhibit these hCA isoforms. nih.govnih.govmdpi.com For example, a series of novel sulfaguanidine (B1682504) derivatives were synthesized and tested against four hCA isozymes (hCA I, II, IX, and XII). nih.gov These compounds were found to be inactive against the off-target isoforms hCA I and II, but showed inhibitory activity against the tumor-associated hCA IX and XII in the submicromolar to micromolar range. nih.gov Specifically, the Ki values ranged from 0.168 to 0.921 μM against hCA IX and from 0.335 to 1.451 μM against hCA XII. nih.gov
Another study on thiosemicarbazone-benzenesulfonamide derivatives also demonstrated potent inhibition of hCA isoenzymes, with some compounds exhibiting Ki values in the low nanomolar range against hCA II and hCA IX. rjraap.com Similarly, research on 1,3,4-oxadiazole (B1194373) derivatives has identified potent carbonic anhydrase inhibitors, with one compound being 11-fold more active than the control, acetazolamide. nih.gov
The development of isoform-selective inhibitors is a key goal to minimize potential side effects. mdpi.com The inhibition profiles of these compounds are often determined using methods like the stopped-flow CO2 hydrase assay. mdpi.com
Beyond direct enzyme inhibition, the anticancer potential of this compound derivatives is also being explored through their interaction with specific cellular signaling pathways and receptors. A notable target is the adenosine A1 receptor (ADORA1). nih.gov
The adenosine signaling pathway, particularly through its receptors, plays a role in the tumor microenvironment. nih.gov The A1R has been shown to be involved in the proliferation of cancer cells. biomedicinej.com Preclinical studies using the A1R antagonist DPCPX have demonstrated inhibition of tumor cell proliferation and migration, and the promotion of apoptosis. nih.gov
Research has revealed a connection between ADORA1 and estrogen receptor alpha (ERα) in breast cancer. nih.gov It has been shown that ADORA1 expression is induced by estradiol (B170435) (E2) and that silencing ADORA1 leads to a decrease in ERα levels and inhibits breast cancer cell proliferation. nih.gov This suggests a feed-forward loop where E2, ERα, and ADORA1 work together to promote breast cancer growth, making ADORA1 a potential therapeutic target for hormone-dependent breast cancers. nih.gov
The direct cytotoxic effects of this compound and related derivatives have been evaluated against a range of human cancer cell lines. These studies aim to determine the compounds' ability to kill cancer cells and to identify which cancer types might be most susceptible.
For instance, a series of arylpiperazine derivatives were tested for their in vitro cytotoxic activities against three human prostate cancer cell lines: PC-3, LNCaP, and DU145. mdpi.com Some of these compounds exhibited moderate to strong cytotoxic activities, with IC50 values below 5 μM against LNCaP cells for two of the compounds. mdpi.com Another compound showed the most potent activity against DU145 cells with an IC50 of 8.25 μM. mdpi.com
Similarly, a study on 1,4-dihydropyridine (B1200194) derivatives assessed their cytotoxicity against MCF-7 (breast cancer), LS180 (colon cancer), and MOLT-4 (leukemia) cell lines. nih.gov The potency of these derivatives varied, with some showing good cytotoxic activity. The MOLT-4 cell line was generally more sensitive to these compounds. nih.gov
The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures cell viability. nih.govcellbiopharm.com The results from these screenings can guide the further development of promising anticancer agents. nih.gov
Table 2: Cytotoxic Activity of Dihydropyridine Derivatives Against Human Cancer Cell Lines
| Compound | MCF-7 IC50 (µM) | LS180 IC50 (µM) | MOLT-4 IC50 (µM) |
| 7a | 43.1 ± 5.2 | 29.7 ± 4.7 | 17.4 ± 2.0 |
| 7b | >100 | >100 | 85.3 ± 7.9 |
| 7c | >100 | >100 | >100 |
| 7d | 28.5 ± 3.5 | 45.3 ± 4.1 | 21.7 ± 2.8 |
| 7e | 64.2 ± 6.8 | 60.1 ± 5.5 | 33.5 ± 3.1 |
| 7f | 78.4 ± 7.1 | 89.5 ± 8.2 | 45.6 ± 4.9 |
| 7g | >100 | >100 | 68.4 ± 6.2 |
| 7h | >100 | >100 | >100 |
| 7i | >100 | >100 | >100 |
| Cisplatin | 10.3 ± 1.5 | 12.1 ± 1.9 | 2.5 ± 0.4 |
Data represents the mean IC50 values ± SD from three independent experiments. nih.gov
Anti-infective Applications
The therapeutic potential of this compound derivatives also extends to combating infectious diseases, with studies demonstrating their antimicrobial properties.
Research has shown that various piperidine derivatives possess both antibacterial and antifungal activities. academicjournals.orgresearchgate.netnih.gov These compounds have been synthesized and evaluated against a range of microbial pathogens.
For example, a study involving novel piperidine derivatives demonstrated varying degrees of inhibition against several bacteria, including Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. academicjournals.org One particular compound in this study exhibited strong inhibitory activity and favorable minimum inhibitory concentration (MIC) results against the tested bacteria. academicjournals.org While some of these derivatives showed no activity against certain fungal species, others displayed inhibitory effects against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org
In another study, N-benzyl piperidin-4-one derivatives were synthesized and showed very potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Furthermore, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were evaluated for their efficacy against important bacterial and fungal pathogens of tomato plants, with several compounds showing significant antimicrobial activities compared to standard drugs. nih.gov
The antimicrobial activity of these compounds is often assessed using methods like the agar (B569324) disc diffusion method to measure zones of inhibition. academicjournals.org The findings from these studies highlight the potential of piperidine-based compounds as a source for new and effective antimicrobial agents. researchgate.netmdpi.com
Antimalarial Activity against Plasmodium falciparum
Derivatives of 1,4-disubstituted piperidine have been synthesized and evaluated for their efficacy against the parasite Plasmodium falciparum, the primary cause of malaria. In one study, a library of these compounds was tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. nih.govnih.gov The research identified several molecules with potent antimalarial activity, comparable to the established drug chloroquine (B1663885). nih.govnih.gov
Notably, pharmacomodulation on the nitrogen atom of otherwise inactive precursor compounds (6c and 6d) resulted in derivatives with significant activity against both parasitic strains. nih.gov For instance, compound 13b demonstrated activity five times greater than chloroquine against the 3D7 strain and ten times greater against the W2 strain. nih.gov This highlights the critical role of specific structural modifications in enhancing antiplasmodial efficacy.
Table 1: Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives
| Compound | Target Strain | IC₅₀ (nM) | Reference Chloroquine IC₅₀ (nM) |
|---|---|---|---|
| 12d | P. falciparum (3D7) | 13.64 | 22.38 |
| 13b | P. falciparum (3D7) | 4.19 | 22.38 |
| 13b | P. falciparum (W2) | 13.30 | 134.12 |
| 12a | P. falciparum (W2) | 11.6 | 134.12 |
Antiviral Activity
A series of novel 1,4-disubstituted piperidine and piperazine derivatives have been developed as potent inhibitors of HIV-1 entry. nih.gov These compounds function as antagonists of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host cells. nih.govunc.edu A majority of the synthesized compounds exhibited powerful anti-HIV-1 activity, with IC₅₀ values in the nanomolar range. nih.gov
One promising compound, the N-(4-fluoro-benzyl)piperazine analog B07 hydrochloride , showed anti-HIV-1 potency similar to another CCR5 antagonist, TAK-220. nih.gov This suggests that the 1,4-disubstituted piperidine scaffold is a viable framework for creating new anti-HIV-1 therapies that block viral entry. nih.gov
N-benzyl-4,4-disubstituted piperidines have been identified as a potent class of inhibitors against the influenza A/H1N1 virus. csic.es These compounds act as fusion inhibitors, targeting the influenza virus hemagglutinin (HA), a protein essential for the virus's entry into host cells. csic.es An initial screening identified N-benzyl 4,4-dipeptide piperidine analogue 1 as a promising hit with low micromolar activity. Further optimization led to the development of the 4-fluorobenzyl analogue 2 , which exhibited a five-fold increase in inhibitory activity. csic.es
Mechanistic studies revealed that these inhibitors bind to a previously unrecognized site at the base of the HA2 stem, near the fusion peptide. csic.es Structure-activity relationship studies confirmed that the N-1-benzyl piperidine substituent is essential for the antiviral effect. csic.es Other research has also confirmed the efficacy of N-substituted piperidine derivatives against the influenza A/H1N1 virus. mdpi.com
Table 2: Influenza H1N1 Inhibitory Activity of N-Benzyl Piperidine Analogues
| Compound | Description | Activity |
|---|---|---|
| 1 | N-benzyl 4,4-dipeptide piperidine analogue | Low micromolar activity against A/H1N1 |
| 2 | 4-fluorobenzyl analogue of compound 1 | 5-fold higher inhibitory activity than compound 1 |
Other Pharmacological Activities
Substituted piperidines have emerged as a novel class of nonpeptidomimetic renin inhibitors. nih.govnih.gov Renin is an aspartic proteinase that plays a critical role in regulating blood pressure by catalyzing the first step in the renin-angiotensin system. nih.gov High-throughput screening identified a simple 3,4-disubstituted piperidine as a lead compound. nih.gov
Structural analysis of these inhibitors bound to recombinant human renin revealed that they induce significant conformational changes in the enzyme's active site, providing a new model for inhibiting monomeric aspartic proteinases. nih.gov Subsequent synthetic optimization focusing on potency and metabolic stability led to the identification of two candidate compounds, 14 and 23 , which have shown potent and long-lasting blood pressure-lowering effects in animal models. nih.gov
The piperidine chemical structure is a component of well-known local anesthetics like bupivacaine (B1668057) and ropivacaine. nih.gov Research has explored new fluorinated ethynylpiperidine derivatives for their potential as both local anesthetics and antiarrhythmic agents. nih.gov These agents are believed to function by blocking fast sodium channels, which are responsible for the rapid depolarization phase of action potentials in cardiac myocytes. nih.govcvpharmacology.com
Studies on two new derivatives, LAS-286 and LAS-294 , demonstrated significant biological activity. nih.gov LAS-286 showed a more prolonged and pronounced local anesthetic effect compared to reference drugs. nih.gov Meanwhile, LAS-294 exhibited a pronounced preventive antiarrhythmic effect against aconitine-induced arrhythmia in rats. nih.gov Molecular docking studies confirmed a high binding affinity of these piperidines for Naᵥ1.4 and Naᵥ1.5 sodium channel macromolecules, supporting their mechanism of action. nih.gov The shared mechanism of blocking ion channels explains the dual potential of these compounds as both local anesthetics and antiarrhythmics. clinmedkaz.orgclinmedkaz.org
Table 3: Local Anesthetic and Antiarrhythmic Activity of Piperidine Derivatives
| Compound | Investigated Activity | Key Finding |
|---|---|---|
| LAS-286 | Local Anesthetic | Higher prolonged and pronounced activity compared to reference preparations. |
| LAS-294 | Antiarrhythmic | Pronounced preventive effect in 90% of cases of aconitine-induced arrhythmia. |
Structure Activity Relationship Sar Studies and Molecular Design of 1,4 Dibenzylpiperidine Analogues
Computational Chemistry and In Silico Approaches: A Virtual Proving Ground
In the quest for novel therapeutics, computational chemistry has emerged as an indispensable tool, allowing researchers to predict and analyze the behavior of molecules in a virtual environment before undertaking costly and time-consuming laboratory synthesis. For 1,4-dibenzylpiperidine analogues, a variety of in silico techniques are being leveraged to accelerate the drug discovery process.
Molecular Docking and Ligand-Target Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This allows for the visualization and analysis of the interactions between the ligand (the this compound analogue) and the amino acid residues within the binding pocket of the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial determinants of a ligand's binding affinity and, consequently, its biological activity.
In a study investigating the potential of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) as an inhibitor of SARS-CoV-2 proteins, molecular docking was employed to predict its binding affinity. The study revealed a significant binding energy, suggesting a strong interaction with the viral protease.
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) | SARS-CoV-2 Protease | -9.6 | Not explicitly detailed in the provided text |
This data underscores the power of molecular docking to identify promising drug candidates and to provide a rationale for their observed activity at the molecular level.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov These features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, constitute the pharmacophore. Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that fit the model and are therefore likely to be active. umsha.ac.ir
For this compound analogues, pharmacophore modeling can be instrumental in lead optimization. By understanding the key pharmacophoric features required for activity, medicinal chemists can rationally design modifications to the this compound scaffold to enhance its potency and selectivity. For instance, if a pharmacophore model reveals the importance of a hydrogen bond acceptor at a specific position, analogues can be synthesized that incorporate such a group, leading to improved binding affinity. This iterative process of pharmacophore modeling, virtual screening, and chemical synthesis accelerates the development of more effective drug candidates.
Target Prediction and Biological Activity Spectrum Analysis
Identifying the biological targets of a small molecule is a critical step in understanding its mechanism of action and potential therapeutic applications. Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have become invaluable for in silico target prediction.
SwissTargetPrediction operates on the principle of similarity, comparing the 2D and 3D structure of a query molecule to a database of known active compounds. nih.gov By identifying similarities to molecules with known targets, the tool predicts the most probable protein targets for the query compound. This can help to elucidate the mechanism of action of novel this compound analogues and to identify potential off-target effects.
PASS predicts the biological activity spectrum of a compound based on its structural formula. nih.govclinmedkaz.org It provides a list of potential pharmacological effects and mechanisms of action, along with the probability of the compound being active or inactive for each. nih.gov This can provide a broad overview of the potential biological activities of this compound derivatives and guide further experimental investigations.
For a series of novel piperidine (B6355638) derivatives, a comprehensive in silico analysis using both SwissTargetPrediction and PASS revealed a wide range of potential biological activities, suggesting their applicability in treating cancer and central nervous system diseases, as well as their potential as local anesthetic, antiarrhythmic, and antimicrobial agents. clinmedkaz.org
Molecular Dynamics Simulations in Ligand-Protein Interactions
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This allows for a more realistic representation of the binding event and can provide valuable insights into the stability of the ligand-protein complex, the role of water molecules in the binding site, and the conformational changes that occur upon ligand binding.
For this compound analogues, MD simulations can be used to:
Assess the stability of the docked pose: By simulating the complex over a period of nanoseconds, researchers can determine if the ligand remains stably bound in the predicted orientation.
Calculate binding free energies: More advanced MD simulation techniques can be used to calculate the free energy of binding, providing a more accurate prediction of the ligand's affinity for the target.
Identify key protein-ligand interactions: MD simulations can reveal the most persistent and important interactions between the ligand and the protein, which can then be targeted for optimization.
Analyze conformational changes: The simulations can show how the protein structure adapts to the presence of the ligand, which can be crucial for understanding the mechanism of action.
By providing a dynamic and detailed picture of the ligand-protein interaction, MD simulations play a vital role in the rational design of this compound analogues with improved pharmacological properties.
Experimental SAR Elucidation: Validating the Virtual and Exploring the Real
While computational methods provide powerful predictive tools, experimental validation is essential to confirm the in silico findings and to fully understand the structure-activity relationships of this compound analogues. The synthesis and biological testing of a series of related compounds allow for the systematic evaluation of how modifications to the chemical structure impact potency and selectivity.
Impact of Substituent Modifications on Potency and Selectivity
The systematic modification of substituents on the this compound scaffold is a cornerstone of experimental SAR studies. By altering the size, shape, and electronic properties of different parts of the molecule, researchers can probe the specific requirements for optimal interaction with the biological target.
In a study focused on developing potent sigma (σ) receptor ligands, a series of 1-aralkyl-4-benzylpiperidine derivatives were synthesized and evaluated. The study systematically explored the effects of modifying the aralkyl moiety on the affinity for σ1 and σ2 receptor subtypes. The results demonstrated that the nature of the aralkyl group significantly influences both potency and selectivity.
| Compound | Aralkyl Moiety (R) | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | σ2/σ1 Selectivity Ratio |
|---|---|---|---|---|
| Analogue 1 | Benzyl (B1604629) | 10.5 | 2.5 | 0.24 |
| Analogue 2 | 2-Phenylethyl | 3.2 | 1.8 | 0.56 |
| Analogue 3 | 3-Phenylpropyl | 0.8 | 1.2 | 1.5 |
| Analogue 4 | 4-Phenylbutyl | 1.5 | 1.0 | 0.67 |
| Analogue 5 | Cinnamyl | 1.2 | 1.5 | 1.25 |
Note: The compound numbers are representative for the purpose of this table and may not correspond to the original publication.
These findings highlight how subtle changes to the chemical structure can have a profound impact on biological activity, providing crucial information for the design of more potent and selective sigma receptor ligands based on the this compound scaffold.
Role of Piperidine Nitrogen and Benzyl Moieties in Receptor Binding
The N-benzyl piperidine (N-BP) structural motif is a cornerstone in medicinal chemistry, largely due to its structural flexibility and three-dimensional character. nih.govnih.gov The specific arrangement of a basic piperidine nitrogen and aromatic benzyl groups in this compound analogues plays a crucial role in their interaction with various biological targets. The interplay between these components is fundamental to receptor binding and affinity.
The tertiary amine of the piperidine ring is typically protonated at physiological pH, allowing it to act as a cationic center. This positively charged nitrogen is critical for forming strong ionic interactions or hydrogen bonds with anionic amino acid residues, such as aspartate, at the receptor's binding site. nih.gov Furthermore, the nitrogen atom is key to establishing crucial cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the receptor pocket. nih.govresearchgate.net This interaction, where the cationic piperidinium (B107235) ion is attracted to the electron-rich face of an aromatic ring, is a significant contributor to the binding affinity of many N-benzyl piperidine-containing ligands. nih.gov
The benzyl moieties at both the 1- (N-benzyl) and 4-positions contribute significantly to the binding affinity through hydrophobic and aromatic interactions. The N-benzyl group, in particular, is instrumental in creating cation-π and π-π stacking interactions with the active sites of various targets. researchgate.net Structure-activity relationship (SAR) studies on related 1-aralkyl-4-benzylpiperidine derivatives have shown that modifications to the N-aralkyl moiety can significantly impact affinity for receptors like the sigma (σ) receptors. For instance, varying the aralkyl group can modulate both affinity and selectivity between σ1 and σ2 receptor subtypes. nih.gov
The 4-benzyl group serves as a secondary hydrophobic anchor, occupying a distinct pocket within the receptor. The presence and orientation of this group are critical for optimizing van der Waals and hydrophobic interactions. In a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, substitutions on the benzyl group were found to influence affinity for sigma receptors. researchgate.net This highlights the importance of the electronic and steric properties of this moiety in fine-tuning receptor engagement. The combination of the cationic nitrogen and the two aromatic benzyl groups allows for a multi-point interaction with the receptor, which is often a key determinant of high-affinity binding.
Stereochemical Considerations in Activity Modulation
Medicinal chemists frequently leverage the N-benzyl piperidine scaffold as a platform for optimizing stereochemical aspects of potency and toxicity. nih.govresearchgate.net For disubstituted piperidines, the chair conformation of the piperidine ring is the most stable. In this conformation, substituents can occupy either axial or equatorial positions. The energetic preference for bulky groups like benzyl to be in the equatorial position to minimize steric strain is a key determinant of the molecule's preferred conformation.
For this compound, the relative stereochemistry of the 4-benzyl group in relation to the N-benzyl group can lead to different biological activities. For instance, in the development of cis- and trans-disubstituted piperidines as 3D fragments for drug discovery, it has been shown that different diastereomers explore distinct regions of chemical space. whiterose.ac.uk This differential spatial arrangement can lead to one isomer having a much higher affinity for a target receptor than the other. The synthesis of specific regio- and diastereoisomers of substituted piperidines is a common strategy to explore these stereochemical effects on activity. whiterose.ac.uk While specific studies focusing solely on the stereoisomers of this compound are not prevalent in the reviewed literature, the principles derived from related disubstituted piperidines underscore the importance of stereochemical control in modulating biological activity.
Fragment-Based Drug Discovery (FBDD) using the N-Benzyl Piperidine Scaffold
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Subsequently, these initial hits are optimized and grown into more potent, drug-like molecules. The N-benzyl piperidine (N-BP) motif is an ideal scaffold for FBDD due to its inherent 3D structure, favorable physicochemical properties, and its proven ability to engage in key receptor interactions, such as cation-π interactions. nih.govresearchgate.net
The piperidine ring itself is a common fragment in FBDD libraries due to its structural rigidity and the ability to introduce vectors for chemical elaboration in a defined three-dimensional manner. whiterose.ac.uk The N-benzyl piperidine fragment combines these advantages with the presence of an aromatic ring, which can be a starting point for exploring hydrophobic and aromatic interactions within a binding site.
In a typical FBDD campaign, an N-benzyl piperidine fragment might be identified as a binder to a target of interest. The initial binding affinity is often weak, but techniques like X-ray crystallography or NMR spectroscopy can reveal the binding mode of the fragment. This structural information is then used to guide the elaboration of the fragment. For instance, if the 4-position of the piperidine ring is pointing towards an unexplored hydrophobic pocket of the receptor, a benzyl group could be added at this position to create a this compound analogue with potentially much higher affinity. This growth strategy allows for the systematic exploration of the binding site and the optimization of interactions.
Preclinical Development and Therapeutic Prospects of 1,4 Dibenzylpiperidine Based Compounds
Lead Compound Identification and Optimization Strategies
The identification of lead compounds is the initial step in the drug discovery process, often involving the screening of compound libraries or utilizing fragment-based approaches. The N-benzyl piperidine (B6355638) motif is a valuable component in these libraries due to its ability to form crucial cation-π interactions with target proteins and provide a platform for optimizing stereochemistry to enhance potency and reduce toxicity. researchgate.net
Optimization strategies for piperidine-based compounds are diverse. One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. For instance, a linear QSAR model was developed using Multiple Linear Regression (MLR) Analysis to optimize biaryl piperidine MCH1 receptor antagonists. This method helps in selecting the most suitable input variables for structural modification to improve activity. nih.gov Classification techniques like Support Vector Machines (SVM) can further categorize compounds as "active" or "inactive," guiding the design of derivatives with potentially improved activities. nih.gov
Fragment-based drug discovery (FBDD) is another key strategy. whiterose.ac.uk This involves identifying small, low-molecular-weight fragments that bind to a biological target, which are then grown or combined to produce a high-affinity lead compound. The synthesis of libraries of piperidine-based 3D fragments, such as regio- and diastereoisomers of methyl substituted pipecolinates, provides valuable building blocks for FBDD programs. whiterose.ac.uk
A prevalent synthetic strategy for generating diverse libraries of piperidine derivatives is the Ugi four-component reaction (Ugi-4CR). This one-step multicomponent reaction is highly efficient for producing structurally diverse libraries of dipeptide derivatives bearing an N-benzylpiperidine scaffold, which can then be screened for various biological activities. nih.gov
In Vitro and In Vivo Efficacy Assessment
Once lead compounds are identified and optimized, their efficacy is assessed through a series of in vitro (cell-based) and in vivo (animal model) studies.
In Vitro Efficacy
Derivatives based on the 1,4-disubstituted piperidine scaffold have demonstrated efficacy in a range of in vitro assays. For example, a series of 1,4,4-trisubstituted piperidines were evaluated for their antiviral activity against human coronavirus 229E. Several of these compounds showed low micromolar activity, with four of the most potent molecules also demonstrating efficacy against SARS-CoV-2. nih.gov
In the context of neurodegenerative diseases, certain benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives have been shown to be effective cholinesterase inhibitors. nih.gov Compounds 15b and 15j from this series exhibited submicromolar IC₅₀ values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), respectively. nih.gov These compounds also showed a neuroprotective effect against H₂O₂-induced oxidative damage in PC12 cells. nih.gov
Another study focused on 4-piperidine-based thiosemicarbazones as potential inhibitors of Dihydrofolate reductase (DHFR), a key enzyme in cancer and tuberculosis. nih.gov These compounds displayed potent inhibition, with IC₅₀ values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.gov
The table below summarizes the in vitro activity of selected piperidine derivatives.
| Compound Class | Target/Assay | Key Findings |
| 1,4,4-Trisubstituted Piperidines | Human Coronavirus 229E, SARS-CoV-2 | Exhibited micromolar antiviral activity. nih.gov |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | 15b : IC₅₀ = 0.39 ± 0.11 µM (AChE); 15j : IC₅₀ = 0.16 ± 0.04 µM (BChE). nih.gov |
| 4-Piperidine-based Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | IC₅₀ values ranged from 13.70 µM to 47.30 µM. nih.gov |
| 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives | A549, HCT-116, MCF-7 cancer cell lines | Showed selective cytotoxic potential. nih.gov |
In Vivo Efficacy
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy in a whole organism. For the benzylpiperidine-linked cholinesterase inhibitors 15b and 15j , the Morris water maze test was used in a scopolamine-induced mouse model of memory impairment. The results confirmed the memory-ameliorating effect of both compounds. nih.gov
Similarly, piperine (B192125), a naturally occurring piperidine alkaloid, was evaluated in various mouse models of epilepsy. It was found to delay the onset of tonic-clonic convulsions in the pentylenetetrazole test and reduce mortality in the maximal electroshock (MES)-induced seizure model. nih.gov
Target Validation and Elucidation of Mechanism of Action
A crucial aspect of preclinical development is identifying the specific biological target of a compound and elucidating its mechanism of action.
For the class of 1,4,4-trisubstituted piperidines with anti-coronavirus activity, enzymatic assays were performed with various viral proteins. While no inhibition was observed for several enzymes involved in RNA synthesis, the compounds did inhibit the nsp5 main protease (Mpro), a key enzyme in viral polyprotein processing. nih.gov In silico docking studies supported the plausibility of these compounds binding to the catalytic site of Mpro, suggesting they act as non-covalent inhibitors. nih.gov
In the case of the Alzheimer's disease candidates 15b and 15j , kinetic and molecular modeling studies revealed that they act as competitive inhibitors of cholinesterases. nih.gov For anticancer piperidine derivatives, a potent compound, 7h , was found to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization. nih.gov Molecular docking studies confirmed that this compound likely interacts with the colchicine (B1669291) binding site on tubulin. nih.gov
Other piperidine-based compounds have been identified as ligands for different targets. A screening campaign led to the discovery of a potent agonist for the sigma receptor 1 (S1R), a target implicated in neurodegenerative and neuropsychiatric disorders. nih.gov Computational studies, including molecular docking and dynamic simulations, helped to decipher the binding mode, revealing interactions with key amino acid residues like Glu172 and Asp126. nih.gov The anticonvulsant mechanism of piperine has been linked to its activity as a Na⁺ channel antagonist, which was confirmed through whole-cell patch-clamp analysis. nih.gov
Current Status in the Drug Discovery Pipeline (Clinical and Preclinical Candidates)
The N-benzyl piperidine motif is present in numerous approved drugs, highlighting its therapeutic relevance. researchgate.net The broader class of piperidine derivatives continues to be a major focus in drug development pipelines for various indications.
In the area of central nervous system (CNS) disorders, piperidine derivatives are pivotal in the development of novel antipsychotics and therapies for Alzheimer's disease. pmarketresearch.com For example, the experimental drug BPN14770, which contains a piperidine core and modulates phosphodiesterase-4D (PDE4D), has shown cognitive improvement in early-stage trials for neurodegenerative diseases. pmarketresearch.com The global pipeline for CNS drugs has seen significant growth, with piperidine-based molecules representing a notable percentage of these candidates. pmarketresearch.com
Although many piperidine-based compounds are in the preclinical development stage, their consistent performance in in vitro and in vivo models suggests a strong potential for future clinical translation. mdpi.com The identification of compounds like the pyrrolidine-2,5-dione derivative 14 as a broad-spectrum anticonvulsant with a favorable pharmacokinetic profile marks it as a candidate for further preclinical development. mdpi.com The continued optimization of scaffolds like the 1,4-dibenzylpiperidine core promises the emergence of new therapeutic agents for a wide range of diseases.
Future Directions and Emerging Research Avenues for 1,4 Dibenzylpiperidine Research
Exploration of Novel Therapeutic Targets and Indications
The inherent structural flexibility of the piperidine (B6355638) ring allows its derivatives to be tailored for a multitude of biological targets. researchgate.net Future research on 1,4-dibenzylpiperidine and its analogs is poised to expand beyond established applications, exploring new proteins, enzymes, and receptors implicated in a variety of diseases. The foundation for this exploration lies in the diverse bioactivities already observed in related piperidine compounds.
Derivatives of the piperidine scaffold are being actively investigated for complex neurodegenerative conditions like Alzheimer's disease, targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netmdpi.com There is also significant potential in targeting monoamine transporters and various G-protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors, which are crucial in the treatment of central nervous system (CNS) disorders like schizophrenia. tandfonline.commdpi.comnih.gov Beyond the CNS, research has identified piperidine-based molecules as potent inhibitors of enzymes like farnesyltransferase and steroid-5-alpha-reductase, suggesting applications in oncology and hormonal disorders. acs.orgnih.gov Furthermore, infectious diseases remain a key area, with 1,4-disubstituted piperidine derivatives showing promise as antimalarial agents. mdpi.comnih.gov The sigma-1 receptor (S1R) has also emerged as a viable target for piperidine-based ligands, opening doors for novel therapeutic strategies. rsc.org
The exploration of these targets will drive the identification of new indications for this compound derivatives, as summarized in the table below.
| Potential Therapeutic Target | Associated Disease Indication(s) | Rationale for Exploration |
|---|---|---|
| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Alzheimer's Disease, Cognitive Disorders | Piperidine is a core scaffold in approved AChE inhibitors; dual inhibition is a promising strategy. researchgate.netmdpi.com |
| Dopamine & Serotonin Receptors (e.g., D2, 5-HT1A, 5-HT2A) | Schizophrenia, Depression, Anxiety | Piperidine/piperazine (B1678402) scaffolds are effective modulators of these key CNS receptors. tandfonline.commdpi.com |
| Monoamine Transporters (SERT, DAT, NET) | Depression, ADHD | 1,4-disubstituted piperidines have been developed as potent triple reuptake inhibitors. nih.gov |
| Sigma-1 Receptor (S1R) | Neurodegenerative Diseases, Psychiatric Disorders, Pain | Screening campaigns have identified potent S1R agonists from piperidine/piperazine libraries. rsc.org |
| Farnesyltransferase (FTase) | Cancer | Novel piperidine series have shown potent, Ras-competitive inhibition of FTase. acs.org |
| Steroid-5-alpha-reductase | Benign Prostatic Hyperplasia (BPH), Androgenetic Alopecia | N-substituted piperidine derivatives have demonstrated strong inhibition of both isozymes. nih.gov |
| Plasmodium falciparum targets | Malaria | Libraries of 1,4-disubstituted piperidines have yielded compounds with potent activity against drug-resistant strains. mdpi.comnih.gov |
Development of Advanced and Sustainable Synthetic Routes
The translation of a promising compound from the laboratory to clinical application depends heavily on the ability to synthesize it efficiently, cost-effectively, and with minimal environmental impact. Future research will increasingly focus on moving away from traditional, multi-step syntheses toward more advanced and sustainable methods for producing this compound and its derivatives.
Green chemistry principles are becoming central to pharmaceutical synthesis. nih.govmdpi.com This includes the use of renewable energy sources, such as concentrated solar radiation, which has been successfully applied to the reductive amination steps common in the synthesis of 1,4-disubstituted piperazines. researchgate.net Other innovative approaches include biocatalysis, where enzymes are used for highly selective reactions like C-H oxidation, and nickel electrocatalysis for forming new carbon-carbon bonds, reducing the reliance on expensive and toxic heavy metal catalysts like palladium. technologynetworks.com
| Synthetic Strategy | Description | Key Advantages |
|---|---|---|
| Green Chemistry Approaches | Utilizing renewable energy (solar), biocatalysts, and environmentally benign solvents to reduce waste and energy consumption. researchgate.netejcmpr.com | Reduced environmental impact, increased safety, potential cost savings. |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single vessel to form a product that contains portions of all reactants. researchgate.net | High atom economy, reduced synthesis time, simplified purification. |
| Novel Metal Catalysis | Employing catalysts based on earth-abundant metals (e.g., iron, copper) or highly efficient nanocatalysts for transformations like C-N bond formation. researchgate.net | Lower cost, reduced toxicity compared to precious metals, high efficiency. |
| Catalytic Asymmetric Synthesis | Using chiral catalysts to produce a single desired stereoisomer, for instance, through catalytic dynamic resolution or asymmetric hydrogenation. mdpi.comnih.gov | Access to enantiomerically pure compounds, improving therapeutic efficacy and safety. |
| One-Pot Sequential Reactions | Performing multiple, distinct reaction steps sequentially in the same reactor without isolating intermediates. nih.gov | Improved efficiency, reduced solvent use, and minimization of material loss. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For this compound research, these computational tools offer a powerful way to navigate the vast chemical space and prioritize compounds with the highest probability of success.
ML models are increasingly used to predict the biological activity of novel compounds against specific targets before they are synthesized. nih.govplos.org By training algorithms on large datasets of known molecules and their bioactivities, these models can identify key molecular features, or descriptors, that correlate with potency and selectivity. github.com This allows for the in silico screening of virtual libraries of this compound analogs, saving significant time and resources. Beyond predicting efficacy, ML is also critical for forecasting a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, helping to identify potential liabilities early in the discovery process. frontiersin.org
Computational chemistry techniques like molecular docking and molecular dynamics (MD) simulations provide detailed insights into how a ligand binds to its target protein. nih.gov These methods can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for affinity. researchgate.net This structural information is invaluable for guiding the rational, structure-based design of more potent and selective this compound derivatives. Fragment-based quantitative structure-activity relationship (GQSAR) models further refine this process by correlating structural fragments with biological activity, enabling the design of novel compounds with predicted potency. researchgate.net
| AI/ML Application | Description | Impact on this compound Research |
|---|---|---|
| Bioactivity Prediction | Using ML algorithms (e.g., Random Forest, Neural Networks) to build QSAR models that predict the biological activity (e.g., pIC50) of new molecules. plos.orggithub.com | Enables high-throughput virtual screening to prioritize synthesis of the most promising candidates. |
| ADMET Prediction | Developing classification and regression models to forecast pharmacokinetic and toxicity properties. frontiersin.org | Reduces late-stage attrition by identifying compounds with poor drug-like properties early on. |
| Molecular Docking & MD Simulations | Computationally modeling the interaction between a ligand and its target receptor to predict binding modes and energies. rsc.orgnih.gov | Provides a structural basis for rational drug design and optimization of ligand-target interactions. |
| Fragment-Based Design (GQSAR) | Developing models that correlate the presence of specific molecular fragments with activity to design new molecules. researchgate.net | Facilitates the creation of novel compounds with optimized activity based on established SAR principles. |
| De Novo Drug Design | Employing generative AI models to design entirely new molecules optimized for multiple properties simultaneously. | Opens avenues for discovering novel this compound analogs with unique and superior profiles. |
Design and Synthesis of Multi-Target-Directed Ligands
The traditional "one molecule, one target" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. This has led to the rise of polypharmacology and the rational design of Multi-Target-Directed Ligands (MTDLs)—single molecules engineered to interact with two or more distinct biological targets. mdpi.com The this compound scaffold is an excellent platform for developing such MTDLs due to its synthetic tractability and ability to be functionalized at multiple positions.
In the context of Alzheimer's disease, there is significant interest in developing dual-target inhibitors that can simultaneously address different aspects of the disease pathology. researchgate.netjneonatalsurg.comresearchgate.net For instance, researchers are designing piperidine-based compounds that inhibit both acetylcholinesterase (to manage cognitive symptoms) and the serotonin transporter (to address comorbid depression). mdpi.com Similarly, for schizophrenia, MTDLs based on piperidine or piperazine cores are being designed to modulate a specific profile of dopamine and serotonin receptors to achieve superior efficacy with fewer side effects. tandfonline.comacs.org
| MTDL Strategy | Target Combination | Potential Therapeutic Area | Example Scaffold |
|---|---|---|---|
| Dual Cholinesterase/SERT Inhibition | AChE/BuChE and SERT | Alzheimer's Disease with Depression | 1-Benzylpiperidine mdpi.com |
| Dopamine/Serotonin Receptor Modulation | D2, 5-HT1A, 5-HT2A Receptors | Schizophrenia | Piperidine/Piperazine tandfonline.commdpi.com |
| Dual AChE and Beta-Amyloid Inhibition | AChE and Aβ1–42 Aggregation | Alzheimer's Disease | Benzyl (B1604629) Piperazine jneonatalsurg.comresearchgate.net |
| Opioid/Non-Opioid Hybrid Analgesics | μ-opioid receptor (MOR) and CB1 Cannabinoid Receptor (CB1R) | Pain Management | Fentanyl (4-anilidopiperidine) nih.gov |
Addressing Challenges in Specific Biological Applications and Pharmacological Profiles
While the this compound scaffold holds immense promise, several challenges must be addressed to successfully translate derivatives into clinical candidates. Future research will need to focus on overcoming hurdles related to their pharmacological and pharmacokinetic profiles. A key challenge in drug design is optimizing the structure-activity relationship (SAR) to maximize on-target potency while minimizing off-target effects that can lead to toxicity. acs.orgnih.govresearchgate.net
A significant focus will be on fine-tuning the physicochemical properties of these compounds. For example, high lipophilicity can lead to poor aqueous solubility and non-specific binding, whereas excessive polarity can hinder cell membrane permeability, including crossing the blood-brain barrier for CNS-targeted drugs. nih.gov Strategies to address this include the synthesis of conformationally constrained analogs, such as bridged piperidines, which can improve binding affinity and selectivity while modulating properties like lipophilicity. nih.gov
Another critical area is improving the pharmacokinetic profile, particularly oral bioavailability. Many promising compounds fail because they are poorly absorbed or rapidly metabolized. The design of prodrugs—inactive precursors that are converted to the active drug in the body—is a well-established strategy to overcome these limitations. nih.gov Furthermore, understanding and overcoming mechanisms of drug resistance, particularly in applications like oncology and infectious diseases, will be essential for the long-term viability of new therapeutic agents based on this scaffold.
| Challenge | Future Research Strategy | Desired Outcome |
| Sub-optimal Potency & Selectivity | Detailed Structure-Activity Relationship (SAR) studies; Bioisosteric replacement of functional groups. acs.org | Increased on-target activity and reduced off-target side effects. |
| Poor Physicochemical Properties | Synthesis of rigidified or bridged analogs; Introduction of polar functional groups to balance lipophilicity and solubility. nih.gov | Improved aqueous solubility, better membrane permeability, and favorable ADMET properties. |
| Low Bioavailability | Prodrug design to enhance absorption and metabolic stability. nih.gov | Effective drug concentration at the target site after oral administration. |
| Blood-Brain Barrier Penetration | Modulation of lipophilicity, polar surface area, and hydrogen bonding capacity. | Development of effective CNS-acting therapeutics. |
| Drug Resistance Mechanisms | Design of compounds that evade efflux pumps or target novel binding sites. researchgate.net | Sustained therapeutic efficacy in indications like cancer and infectious diseases. |
By systematically addressing these challenges through innovative chemical synthesis, computational modeling, and advanced pharmacological profiling, the full therapeutic potential of the this compound scaffold can be realized.
Q & A
Q. What are common synthetic strategies for preparing 1,4-Dibenzylpiperidine derivatives?
The synthesis typically involves nucleophilic substitution or benzylation of piperidine scaffolds. For example, 1,4-diazepan-linked piperidine derivatives are synthesized via multi-step reactions, including condensation of benzoyl chloride with piperidine intermediates under reflux conditions. Purification is achieved using column chromatography, and structural confirmation relies on -NMR, -NMR, and HRMS .
Q. Which spectroscopic methods are critical for characterizing this compound derivatives?
Key techniques include:
- NMR spectroscopy : -NMR (400 MHz) identifies proton environments (e.g., δ 1.29–1.33 ppm for ethyl groups) .
- HPLC : Purity is validated using reversed-phase HPLC with mobile phases like acetonitrile-water (70:30) and UV detection at 237 nm .
- Mass spectrometry : HRMS confirms molecular weights (e.g., m/z 294.3 g/mol for derivatives) .
Q. What pharmacological activities are associated with this compound derivatives?
These compounds exhibit antimicrobial, anti-Alzheimer’s, and anti-HIV properties. For instance, ethyl 4-(1-benzoylpiperidin-4-yl)-1,4-diazepane-1-carboxylate demonstrated antimicrobial activity against E. coli and S. aureus via membrane disruption .
Advanced Research Questions
Q. How can computational tools improve the design of this compound derivatives with enhanced bioactivity?
Molecular docking and density functional theory (DFT) predict binding affinities to biological targets (e.g., bacterial enzymes or viral proteases). For example, quantum chemical modeling optimizes substituent placement to enhance hydrophobic interactions with cellular receptors .
Q. What experimental design principles optimize HPLC analysis for this compound derivatives?
A multivariate approach evaluates factors like organic solvent ratio (e.g., 65–70% acetonitrile), buffer pH (4.6–5.0), and column temperature (30°C). Central composite design (CCD) identifies optimal conditions, achieving retention time reproducibility (<5% RSD) and detection limits as low as 0.03 µg/mL .
Q. How should researchers address inconsistencies in biological activity data across studies?
Contradictions may arise from variations in assay conditions (e.g., bacterial strain susceptibility) or compound purity. Mitigation strategies include:
Q. What safety considerations are critical when handling this compound derivatives?
Derivatives like 1-benzyl-2,2-dimethyl-4-methylenepiperidine exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Lab protocols must include:
- Fume hood use to avoid inhalation.
- Incompatibility management (e.g., avoiding strong acids/bases).
- Hazardous decomposition monitoring (e.g., CO/NO detection during combustion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
